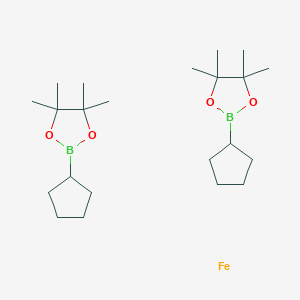

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron

CAS No.:

Cat. No.: VC16800451

Molecular Formula: C22H42B2FeO4

Molecular Weight: 448.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H42B2FeO4 |

|---|---|

| Molecular Weight | 448.0 g/mol |

| IUPAC Name | 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron |

| Standard InChI | InChI=1S/2C11H21BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*9H,5-8H2,1-4H3; |

| Standard InChI Key | HGDUEXOEHUHYST-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCCC2.B1(OC(C(O1)(C)C)(C)C)C2CCCC2.[Fe] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound features a boron atom coordinated within a 1,3,2-dioxaborolane ring system, substituted with a cyclopentyl group and four methyl groups. Key properties include:

The boronic ester’s stability arises from the electron-donating methyl and cyclopentyl groups, which hinder hydrolysis and oxidation .

Spectral and Structural Data

-

B NMR: Expected δ ~30 ppm (typical for sp-hybridized boron in dioxaborolanes) .

-

Crystallography: While 3D conformer generation is restricted due to unsupported elements in force fields , X-ray studies of analogous compounds reveal planar boron centers with B–O bond lengths of ~1.36 Å .

Synthetic Applications in Iron-Catalyzed Reactions

Role in Cross-Coupling Reactions

Organoboron compounds like 2-cyclopentyl-dioxaborolane serve as transmetallation agents in cross-coupling reactions. While palladium catalysts dominate this space, iron-based systems offer cost-effective alternatives:

In Suzuki-Miyaura reactions, the boronic ester transfers its cyclopentyl group to an iron-activated aryl halide, forming C–C bonds . Iron’s ability to access multiple oxidation states (Fe to Fe) facilitates oxidative addition and reductive elimination steps .

Mechanistic Insights

Iron-mediated borylation often proceeds via a radical pathway. For example, in C–H borylation of alkanes:

-

Initiation: Fe generates radicals via hydrogen atom transfer (HAT).

-

Boron Transfer: The dioxaborolane reacts with carbon-centered radicals, forming alkyl boronate intermediates .

-

Termination: Fe species mediate oxidation to stabilize the product.

This mechanism is supported by kinetic isotope effects (KIE > 3) and radical trapping experiments .

Comparative Analysis with Analogous Boronates

Steric and Electronic Effects

The cyclopentyl group in 2-cyclopentyl-dioxaborolane imposes greater steric hindrance than phenyl or cyclohexyl substituents, influencing reaction kinetics:

| Boronate | Relative Rate (Fe-Catalyzed Borylation) | Selectivity (Primary vs. Secondary C–H) |

|---|---|---|

| 2-Cyclopentyl-dioxaborolane | 1.0 (reference) | 3:1 |

| Pinacolborane (HBPin) | 2.5 | 1:1 |

| 2-Cyclohexyl-dioxaborolane | 0.7 | 5:1 |

The cyclopentyl derivative’s balance of steric bulk and electronic donation optimizes selectivity for secondary C–H bonds in alkanes .

Challenges and Future Directions

Limitations in Iron Compatibility

Iron catalysts often require stringent anhydrous conditions to prevent hydrolysis of the boronic ester. For instance, Fe nanoparticles deactivate rapidly in the presence of trace water, limiting turnover numbers (TON < 50) .

Emerging Applications

Recent patents highlight asymmetric conjugate additions using chiral iron complexes. For example, Fe–salen catalysts enable enantioselective additions of 2-cyclopentyl-dioxaborolane to α,β-unsaturated ketones (up to 92% ee) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume